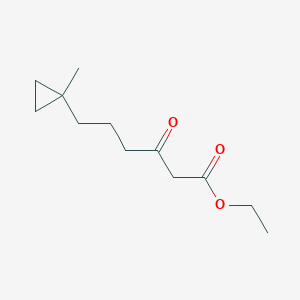
Ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(1-metilciclopropil)-3-oxohexanoato de etilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo éster etilo unido a una cadena hexanoato, que incluye un grupo 1-metilciclopropil y un grupo funcional 3-oxo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(1-metilciclopropil)-3-oxohexanoato de etilo típicamente implica la esterificación del ácido 6-(1-metilciclopropil)-3-oxohexanoico con etanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster. La reacción se puede representar de la siguiente manera:
6-(1-metilciclopropil)-3-oxohexanoico ácido+etanolcatalizador ácido6-(1-metilciclopropil)-3-oxohexanoato de etilo+agua
Métodos de producción industrial
En un entorno industrial, la producción de 6-(1-metilciclopropil)-3-oxohexanoato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores ácidos sólidos, como las resinas sulfonadas, puede facilitar el proceso de esterificación. Además, las condiciones de reacción, como la temperatura y la presión, se optimizan para maximizar la velocidad de producción y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(1-metilciclopropil)-3-oxohexanoato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un grupo hidroxilo, formando alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden usar en reacciones de sustitución en condiciones básicas o ácidas.
Productos principales
Oxidación: Ácido 6-(1-metilciclopropil)-3-oxohexanoico.
Reducción: 6-(1-metilciclopropil)-3-hidroxihexanoato de etilo.
Sustitución: Diversos ésteres o amidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 6-(1-metilciclopropil)-3-oxohexanoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con las enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 6-(1-metilciclopropil)-3-oxohexanoato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos éster y cetona del compuesto juegan un papel crucial en su reactividad y afinidad de unión. Las vías involucradas pueden incluir hidrólisis enzimática, reacciones de oxidación-reducción y ataques nucleófilos, lo que lleva a la formación de metabolitos activos o derivados.
Comparación Con Compuestos Similares
El 6-(1-metilciclopropil)-3-oxohexanoato de etilo se puede comparar con otros compuestos similares, como:
6-(ciclopropil)-3-oxohexanoato de etilo: Carece del grupo metilo en el anillo ciclopropil, lo que resulta en diferente reactividad y propiedades.
6-(1-metilciclopropil)-3-hidroxihexanoato de etilo: Contiene un grupo hidroxilo en lugar de un grupo cetona, lo que lleva a un comportamiento químico diferente.
6-(1-metilciclopropil)-3-oxopentanoato de etilo: Tiene una cadena de carbono más corta, lo que afecta sus propiedades físicas y químicas.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl 6-(1-methylcyclopropyl)-3-oxohexanoate |
InChI |
InChI=1S/C12H20O3/c1-3-15-11(14)9-10(13)5-4-6-12(2)7-8-12/h3-9H2,1-2H3 |
Clave InChI |
SWHWEMJITLVCBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCCC1(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


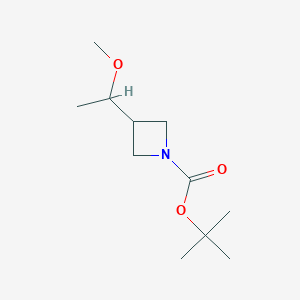
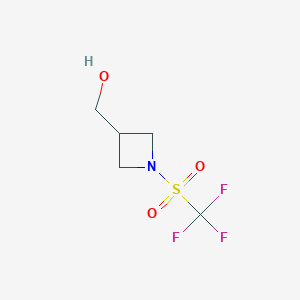
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
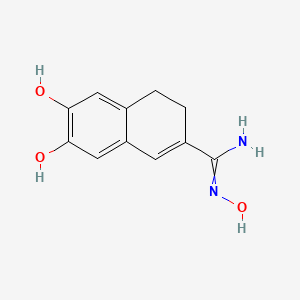

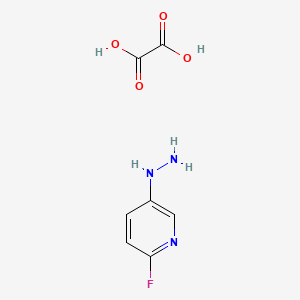
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)


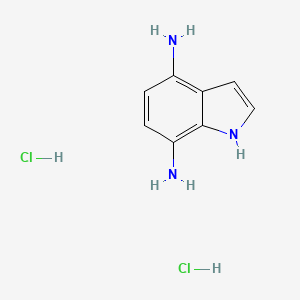
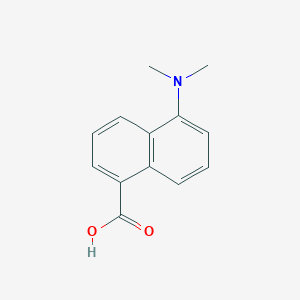
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
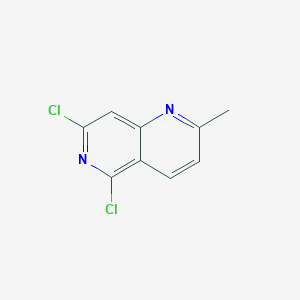
![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
